2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol
Description
Chemical Structure and Properties 2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol is a substituted ethanolamine derivative characterized by a methylamino group and a 1-(4-fluorophenyl)ethyl substituent. Its molecular formula is C₁₁H₁₅FNO, with a molecular weight of 204.24 g/mol (free base). The compound exists as a secondary amine, with the amino group bonded to both a methyl group and a fluorophenyl-ethyl chain.
The target compound may be synthesized similarly, using 1-(4-fluorophenyl)ethylmethylamine and bromoethanol. Applications are speculative but may include pharmaceutical intermediates, given structural similarities to antipsychotics and serotonin receptor ligands (e.g., clozapine derivatives) .
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)ethyl-methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-9(13(2)7-8-14)10-3-5-11(12)6-4-10/h3-6,9,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDDQHOACSEIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N(C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
Reductive amination involves condensing a ketone (e.g., 1-(4-fluorophenyl)propan-2-one) with methylamine to form an imine intermediate, followed by reduction to the amine. Ethanolamine integration occurs via subsequent alkylation or epoxide ring-opening.
Imine Formation
In a THF solvent system, 1-(4-fluorophenyl)propan-2-one reacts with methylamine at 25–30°C, forming the Schiff base. The reaction is monitored via TLC (Rf = 0.5 in ethyl acetate/hexane).
Reduction Using Transfer Hydrogenation
The imine is reduced using Pd/C (5–10 wt%) and ammonium formate in methanol at 60–70°C. This method avoids gaseous hydrogen, enhancing safety for industrial scale-up. The product, methyl-(1-(4-fluorophenyl)ethyl)amine, is isolated in 78% yield after aqueous workup and distillation.
Synthetic Route 2: Nucleophilic Substitution Method
Bromoethanol Derivatization
2-Bromoethanol is activated as its mesylate (methanesulfonyl chloride, Et3N, CH2Cl2, 0°C) to enhance leaving-group ability. The mesylate intermediate is isolated in 92% yield.
Amine Alkylation
Methyl-(1-(4-fluorophenyl)ethyl)amine (prepared via reductive amination) is deprotonated with n-BuLi (1.6 M in hexane, −78°C, THF). The lithiated amine reacts with 2-mesylethanol at −78°C, warmed to 25°C over 2 h. Quenching with water and ethyl acetate extraction affords the crude product, which is purified via column chromatography (SiO2, ethyl acetate/hexane 1:3) to yield 82%.
Optimization Insights
-
Temperature Control : Maintaining −78°C prevents side reactions (e.g., elimination).
-
Solvent Choice : THF stabilizes the lithiated intermediate, improving nucleophilicity.
Synthetic Route 3: Alkylation of Amines
Stepwise Alkylation
Ethanolamine is sequentially alkylated with methyl iodide and 1-(4-fluorophenyl)ethyl bromide.
First Alkylation
Ethanolamine reacts with methyl iodide (1.2 eq) in acetone, K2CO3 (2 eq), 20°C, 5 h. The monoalkylated product, 2-(methylamino)ethanol, is isolated in 75% yield.
Second Alkylation
2-(Methylamino)ethanol is treated with 1-(4-fluorophenyl)ethyl bromide (1.1 eq) in DMF, NaHCO3 (3 eq), 80°C, 12 h. The product is purified via recrystallization (ethanol/water 4:1), yielding 68%.
Challenges and Mitigation
-
Over-Alkylation : Using stoichiometric alkylating agents and low temperatures minimizes quaternary ammonium salt formation.
-
Purification : Aqueous workup removes unreacted starting materials.
Comparative Analysis of Methods
Yield and Efficiency
Industrial Applicability
-
**N
Chemical Reactions Analysis
Esterification Reactions
The hydroxyl group undergoes esterification with carboxylic acids or acyl chlorides. For example:
-
Reaction with acetic acid under catalytic acidic conditions yields the corresponding acetate ester.
-
Benzoyl chloride in dichloromethane (DCM) with imidazole as a base forms the benzoate derivative .
Table 1: Esterification Conditions
| Substrate | Reagent/Conditions | Product | Source |
|---|---|---|---|
| Carboxylic acids | H₂SO₄, reflux in ethanol | Ester derivatives | |
| Acyl chlorides | DCM, imidazole, 0°C → room temperature | Sulfonate/benzoate esters |
Nucleophilic Substitution
The tertiary amine participates in alkylation or acylation:
-
Methyl iodide in methanol at 40°C quaternizes the nitrogen, forming a quaternary ammonium salt .
-
Propyl bromide reacts via SN2 in DMF (120°C) with K₂CO₃, yielding N-propyl derivatives .
Reductive Amination and Protection
The amine can be modified through reductive amination:
-
Reaction with ketones/aldehydes (e.g., formaldehyde) in methanol, followed by NaBH₄ reduction, extends the alkyl chain .
-
tert-butoxycarbonyl (Boc) protection using Boc-anhydride in THF stabilizes the amine for subsequent reactions .
Key Conditions :
Sulfonation and Sulfate Ester Formation
The hydroxyl group reacts with sulfonyl fluorides:
-
SO₂F₂ gas in acetonitrile with HMDS and BTMG forms fluorosulfate esters .
-
Trifluoromethanesulfonyl chloride in DCM produces triflate intermediates for cross-coupling .
Oxidation and Reduction
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol features a fluorinated phenyl group attached to an ethyl chain, which is further linked to a methylamino group and an ethanol moiety. This unique structure contributes to its biological activity and potential therapeutic uses.
Cancer Treatment
Recent studies have explored the role of compounds similar to this compound as inhibitors in cancer therapies. For instance, research on furanopyrimidine-based compounds has shown that modifications in the amino ethanol side chain can enhance selectivity for mutant epidermal growth factor receptors (EGFR), which are commonly overexpressed in non-small cell lung cancer (NSCLC) .
Key Findings:
- Compounds with similar structures demonstrated selective inhibition of mutant EGFR over wild-type EGFR, suggesting potential for targeted cancer therapies.
- The introduction of various substituents on the amino ethanol side chain improved the physicochemical properties and cellular potency of these compounds .
Neurological Disorders
The compound's structural characteristics may also allow it to interact with neurotransmitter systems, making it a candidate for treating neurological disorders. Compounds with similar functional groups have been investigated for their effects on serotonin and dopamine pathways, which are crucial in conditions such as depression and schizophrenia .
Case Study:
- A study indicated that derivatives of amino ethanol compounds can modulate neurotransmitter levels, leading to potential antidepressant effects .
| Compound Name | Target | IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | EGFR L858R/T790M | 54 | 8-fold over WT |
| Compound B | Wild-Type EGFR | >1000 | - |
| This compound | TBD | TBD | TBD |
Note: TBD = To Be Determined
Table 2: Structural Modifications and Their Effects
| Modification | Effect on Activity |
|---|---|
| Hydroxy group substitution | Decreased inhibition |
| Ethanol side chain length | Enhanced selectivity |
| Fluorine substitution | Increased cellular uptake |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in therapeutics. Preliminary toxicological assessments indicate that compounds in this class may exhibit low toxicity at therapeutic doses, but further studies are needed to confirm these findings.
Mechanism of Action
The mechanism by which 2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol exerts its effects involves interactions with specific molecular targets. The fluoro-substituted phenyl ring may interact with aromatic residues in proteins, while the amino alcohol group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Pharmacological and Receptor Binding Profiles
- Serotonin Receptor Affinity: Structurally related antipsychotics (e.g., clozapine) exhibit high affinity for 5-HT₆ and 5-HT₇ receptors due to aromatic and aminoethanol motifs .
- Opioid Receptor Ligands : Analogues like N-aryl-N-piperidin-4-yl-propionamide derivatives (e.g., Example 8 in ) utilize fluorophenyl-ethyl groups for receptor interaction, suggesting the target compound could explore opioid receptor modulation.
Research Findings and Data Tables
Key Physicochemical Properties
| Property | Target Compound | 1-(4-Fluoro-phenyl)-2-(methylamino)ethanol HCl | (R)-2-amino-1-(4-fluoro-phenyl)-ethanol HCl |
|---|---|---|---|
| Molecular Weight | 204.24 | 205.66 | 191.63 |
| LogP (Predicted) | ~1.8 | ~1.5 | ~0.9 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
Biological Activity
2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C11H14FNO
- Molecular Weight : 197.24 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The following table summarizes its activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 25 |
| Klebsiella pneumoniae | 30 |
The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with an MIC value of 15 µg/mL, indicating strong potential for therapeutic applications in treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer properties. A study investigated its effects on human breast cancer cell lines (MCF-7). The results are summarized below:
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 1 | 85 | |
| 10 | 60 | |
| 25 | 30 | 15 |
| 50 | 10 |
At a concentration of 25 µM, the compound reduced cell viability to 30%, demonstrating its potential as an anticancer agent with an IC50 value of approximately 15 µM .
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways related to bacterial cell wall synthesis and cancer cell proliferation. For instance, it has been suggested that compounds with similar structures can disrupt the phospholipid bilayer of bacterial membranes, leading to cell lysis .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study involving various compounds demonstrated that the presence of the fluoro group significantly enhanced antibacterial activity. The study reported that compounds with similar structures had MIC values ranging from 10 to 40 µg/mL against multi-drug resistant strains .
- Anticancer Activity Assessment : In a recent in vitro study, researchers evaluated the cytotoxic effects of this compound on MCF-7 cells. The findings indicated that treatment with the compound led to increased apoptosis rates, as evidenced by flow cytometry analysis showing a higher percentage of cells in the sub-G1 phase compared to untreated controls .
Q & A
Q. What are the optimal synthetic routes for 2-{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-ethanol, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. For example, analogous compounds are synthesized via:
- Step 1 : Coupling 4-fluoro-phenyl boronic acid with nicotinic acid derivatives under Suzuki-Miyaura conditions (e.g., ethanol solvent, Pd catalysis) .
- Step 2 : Hydrazide formation followed by cyclization using microwave-assisted methods (e.g., Chloramine-T as a cyclizing agent) .
To improve yields, optimize temperature (60–80°C), solvent polarity (DMF or ethanol), and catalyst loading. Parallel experimentation with alternative reducing agents (e.g., NaBH4 vs. LiAlH4) can mitigate side reactions .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : <sup>1</sup>H and <sup>19</sup>F NMR identify aromatic protons (δ 7.2–7.8 ppm) and fluorine environments .
- LC-ESI-HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at 205.66 g/mol for the hydrochloride salt) with <1 ppm deviation .
- X-ray crystallography : Resolves stereochemistry, particularly for enantiomeric forms (e.g., (1S)-configuration in related fluorophenyl ethanolamines) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound in buffers (pH 1–12) at 25°C–60°C for 24–72 hours.
- Analytical monitoring : Use HPLC to track degradation products (e.g., oxidation to ketones or hydrolysis to amines) .
- Key finding : Fluorinated aromatic rings enhance stability against oxidative degradation compared to non-fluorinated analogs .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Receptor binding assays : Test affinity for neurotransmitter receptors (e.g., dopamine D2 or serotonin 5-HT2A) using radioligand displacement .
- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., IC50 values via MTT assay) .
- Enzyme inhibition studies : Screen for interactions with monoamine oxidases (MAOs) using fluorometric kits .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Molecular docking : Simulate binding to target receptors (e.g., opioid or neurotensin receptors) using AutoDock Vina .
- ADMET prediction : Tools like SwissADME estimate logP (~2.1), blood-brain barrier permeability, and CYP450 interactions .
- Thermodynamic modeling : Use centerpiece approaches to predict vaporization enthalpy (ΔvapH) from analogous amino alcohols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Meta-analysis : Compare IC50 values from independent studies (e.g., cytotoxicity ranges of 10–50 μM in breast vs. lung cancer models) .
- Control standardization : Ensure consistent cell lines (e.g., MCF-7 vs. A549), solvent controls (DMSO ≤0.1%), and assay protocols .
- Structural validation : Confirm batch-to-batch purity via chiral HPLC to rule out enantiomeric interference .
Q. What strategies enhance the compound’s selectivity for specific biological targets?
- SAR studies : Modify substituents (e.g., replace methylamino with isopropylamino) to reduce off-target effects .
- Pro-drug design : Introduce ester or amide moieties to improve tissue-specific activation .
- Fluorine scanning : Systematically vary fluorine position on the phenyl ring to optimize receptor fit .
Q. How do enantiomeric differences impact pharmacological profiles?
- Chiral resolution : Separate (R)- and (S)-enantiomers via chiral column chromatography (e.g., Chiralpak AD-H) .
- In vivo testing : Compare pharmacokinetics (AUC, t1/2) and receptor binding (Ki) between enantiomers .
- Case study : (1S)-2-amino-1-(4-fluorophenyl)ethanol showed 3x higher dopamine receptor affinity than the (R)-form .
Q. What experimental frameworks validate the compound’s thermodynamic properties?
- Vaporization enthalpy (ΔvapH) : Use centerpiece methodology by comparing to 2-(methyl-amino)-ethanol’s established ΔvapH (58.2 kJ/mol) .
- Solubility studies : Measure logS in aqueous/organic solvents via shake-flask method .
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C under nitrogen .
Q. How can researchers address toxicity concerns in preclinical development?
- Ames test : Screen for mutagenicity in Salmonella typhimurium strains TA98/TA100 .
- hERG assay : Evaluate cardiac risk via patch-clamp studies on hERG potassium channels .
- Metabolite profiling : Identify hepatotoxic metabolites (e.g., fluorinated quinones) using LC-MS/MS .
Methodological Recommendations
- Stereochemical analysis : Always resolve enantiomers early in development to avoid skewed bioactivity data .
- Batch reproducibility : Use microwave-assisted synthesis for consistent cyclization outcomes .
- Data transparency : Report negative results (e.g., failed receptor targets) to refine SAR models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
